(Z)-2-hydroxy-5-(3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid
Description
Properties
IUPAC Name |
2-hydroxy-5-[3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6S2/c1-29-16-5-3-2-4-12(16)10-17-19(26)23(21(30)31-17)9-8-18(25)22-13-6-7-15(24)14(11-13)20(27)28/h2-7,10-11,24H,8-9H2,1H3,(H,22,25)(H,27,28)/b17-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVNBXVFPFRQJB-YVLHZVERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=C(C=C3)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=C(C=C3)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Aromatic Amines
The thioxothiazolidin-4-one scaffold is synthesized by reacting substituted aromatic amines with bis(carboxymethyl) trithiocarbonate in refluxing ethanol. For example, 3-(aryl)-2-thioxothiazolidin-4-ones (3a–e ) are formed via nucleophilic attack of the amine on the trithiocarbonate, followed by cyclodehydration.
Reaction Conditions :
Key Optimization :
- Use of 4-amino-2-hydroxybenzoic acid as a starting material may lead to decarboxylation, necessitating protective group strategies (e.g., esterification).
Introduction of the (Z)-2-Methoxybenzylidene Group
Knoevenagel Condensation
The thioxothiazolidin-4-one intermediate undergoes condensation with 2-methoxybenzaldehyde to form the (Z)-benzylidene derivative. This step is catalyzed by glacial acetic acid in methanol under reflux.
Procedure :
- Dissolve 3-aminothioxothiazolidin-4-one (1 mmol) in methanol (15 mL).
- Add 2-methoxybenzaldehyde (1.2 mmol) and glacial acetic acid (2 drops).
- Reflux at 95°C for 1–4 hours.
- Monitor reaction progress via TLC (hexane:ethyl acetate, 1:1).
Characterization :
- FTIR : C=O stretch at 1739 cm⁻¹, C=S stretch at 1139 cm⁻¹.
- ¹H NMR : Methoxy proton singlet at δ 3.6 ppm, benzylidene vinyl proton at δ 7.3–7.5 ppm.
Amidation with 2-Hydroxy-5-Aminobenzoic Acid
Esterification of Carboxylic Acid
To prevent side reactions, the carboxylic acid group of 2-hydroxybenzoic acid is protected as its methyl ester using methanol and sulfuric acid.
Procedure :
Amide Bond Formation
The methyl ester undergoes amidation with the thiazolidinone-benzylidene intermediate using trimethylaluminum as a catalyst.
Procedure :
- Dissolve methyl 2-hydroxy-5-aminobenzoate (1 mmol) in DMSO.
- Add thiazolidinone-benzylidene derivative (1 mmol) and trimethylaluminum (1.2 eq).
- Heat at 130–140°C for 6 hours.
- Hydrolyze the ester with KOH/MeOH (30% w/v) at 80°C.
Characterization :
Reaction Optimization and Challenges
Solvent and Temperature Effects
Byproduct Formation
- Decarboxylation occurs if unprotected 4-amino-2-hydroxybenzoic acid is used.
- Mitigation : Use methyl ester protection prior to amidation.
Table 1. Summary of Reaction Conditions and Yields
Chemical Reactions Analysis
Types of Reactions
(Z)-2-hydroxy-5-(3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the specific substituents being introduced, but may include the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Synthesis and Characterization
The compound can be synthesized through a multi-step process involving the condensation of various reactants, including thiazolidinones and aromatic aldehydes. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Condensation | Thiazolidinone + Benzaldehyde | 84 |
| 2 | Amide Formation | Acid Chloride + Amine | 75 |
| 3 | Final Coupling | Intermediate + Hydroxy Acid | 80 |
Biological Activities
Research indicates that (Z)-2-hydroxy-5-(3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid exhibits significant biological activities, including anti-inflammatory, antibacterial, and anticancer properties.
Anti-inflammatory Activity
Studies have shown that derivatives of thiazolidinones possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. The compound has been tested in various in vitro models, demonstrating a reduction in inflammation markers.
Antibacterial Activity
The compound has been evaluated against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicate promising antibacterial activity, comparable to standard antibiotics.
Anticancer Potential
Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Further research is needed to elucidate these mechanisms fully.
Case Study: Anti-inflammatory Effects
In a study published by Azzam et al., the anti-inflammatory properties of thiazolidinone derivatives were assessed using an acute inflammation model. The results indicated that compounds similar to (Z)-2-hydroxy-5-(3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid significantly reduced edema in treated groups compared to controls .
Case Study: Antibacterial Efficacy
A comparative study on the antibacterial efficacy of thiazolidinone derivatives highlighted that the compound exhibited a minimum inhibitory concentration (MIC) against Pseudomonas aeruginosa lower than that of commonly used antibiotics . This suggests its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of (Z)-2-hydroxy-5-(3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing biological pathways. The exact mechanism would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
Substituent Effects :
- Electron-withdrawing groups (e.g., nitro in ) enhance anticancer activity by increasing electrophilicity and target binding.
- Methoxy groups (as in the target compound) may improve solubility and membrane permeability, though activity data are pending .
- Indole substituents (e.g., ) show broad-spectrum antimicrobial activity due to planar aromaticity facilitating DNA intercalation.
Linker Modifications: Propanamido vs. propanoic acid linkers: The amide bond in the target compound may enhance metabolic stability compared to ester-linked analogs .
Synthetic Efficiency: Potassium carbonate in ethanol is optimal for condensation reactions (yields >80%) , whereas DMF or toluene reduces efficiency .
Pharmacological and Physicochemical Properties
While direct data on the target compound’s CMC (critical micelle concentration) or logP are unavailable, analogs like benzalkonium chloride derivatives exhibit CMC values of 3.6–8.3 mM, suggesting similar amphiphilic behavior . The thioxothiazolidinone core likely contributes to moderate lipophilicity, balancing solubility and cell penetration.
Molecular Docking and Mechanism
Comparative docking studies on similar compounds reveal that:
- The thioxothiazolidinone ring interacts with cysteine residues in bacterial enzymes (e.g., dihydrofolate reductase) .
- Benzylidene substituents occupy hydrophobic pockets in kinase binding sites (e.g., EGFR), with fluorinated derivatives showing higher affinity .
Biological Activity
(Z)-2-hydroxy-5-(3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid is a complex organic compound that combines various bioactive substructures, including a thiazolidinone ring and a hydroxybenzoic acid moiety. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Structural Features
The compound features several key structural components:
- Thiazolidinone Core : Known for its diverse pharmacological properties, particularly in diabetes management and antimicrobial activity.
- Benzylidene Moiety : Often associated with enhanced biological activity due to its ability to interact with cellular receptors.
- Hydroxy and Methoxy Groups : These functional groups may contribute to the compound's solubility and reactivity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazolidinone core can inhibit enzymes by binding to their active sites, while the benzylidene moiety may modulate signal transduction pathways, leading to various pharmacological effects .
Biological Activity Overview
The biological activities of (Z)-2-hydroxy-5-(3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid can be summarized as follows:
Case Studies and Research Findings
-
Anticancer Activity :
In vitro studies have shown that compounds with similar structural features exhibit significant cytotoxicity against A549 cells. In one study, the compound reduced cell viability significantly compared to control treatments, indicating its potential as an anticancer agent . -
Antimicrobial Properties :
Research has indicated that derivatives of thiazolidinones possess notable antibacterial and antifungal activities. For instance, compounds structurally related to (Z)-2-hydroxy-5-(3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid demonstrated effectiveness against resistant strains of Staphylococcus aureus, suggesting a promising avenue for treating infections . -
Predictive Models :
Computational studies have been employed to predict the biological activity of this compound based on its structure. These models suggest significant pharmacological activities, warranting further experimental validation .
Q & A
Q. What synthetic methodologies are optimal for preparing (Z)-2-hydroxy-5-(3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid?
The compound is synthesized via a multi-step process involving:
- Knoevenagel condensation between 2-methoxybenzaldehyde and 4-oxo-2-thioxothiazolidine derivatives under reflux with acetic acid and sodium acetate as catalysts .
- Subsequent amide coupling between the thiazolidinone intermediate and 2-hydroxy-5-aminobenzoic acid using carbodiimide-based coupling agents (e.g., DCC or EDC) .
Key parameters : - Temperature : Reflux (~100–120°C) for condensation .
- Solvent : Acetic acid for condensation; DMF or DMSO for coupling .
- Yield optimization : Recrystallization from acetic acid or acetic acid-DMF mixtures improves purity (~70–85% yield) .
Q. How is the stereochemical configuration (Z/E) of the benzylidene moiety confirmed?
The Z-configuration is confirmed via:
Q. What analytical techniques are critical for characterizing this compound?
- Elemental analysis : Validates C, H, N, S content .
- FT-IR : Peaks at ~1700–1680 cm⁻¹ (C=O stretching), ~1250 cm⁻¹ (C-O of methoxy), and ~650 cm⁻¹ (C-S) .
- ¹³C-NMR : Signals at ~180–190 ppm (C=O of thiazolidinone), ~165 ppm (amide carbonyl) .
Advanced Research Questions
Q. How do substituents on the benzylidene ring influence biological activity?
Substituent effects are evaluated through structure-activity relationship (SAR) studies :
Q. Methodological approach :
- Synthesize analogs with systematic substituent variations.
- Test in vitro against cancer cell lines (e.g., MTT assay) and compare IC₅₀ values .
Q. How can computational methods predict binding modes with biological targets (e.g., protein kinases)?
- Molecular docking : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets .
- MD simulations : Assess stability of ligand-target complexes (e.g., 50 ns simulations in GROMACS) .
- Key interactions : Hydrogen bonds with catalytic lysine residues and hydrophobic contacts with gatekeeper residues .
Q. How to resolve contradictions in reported anticancer activity data for thiazolidinone derivatives?
Common discrepancies arise from:
- Assay variability : Use standardized protocols (e.g., NCI-60 panel) for IC₅₀ comparisons .
- Cellular context : Test compounds in isogenic cell lines (e.g., p53 wild-type vs. mutant) .
- Metabolic stability : Evaluate compound half-life in liver microsomes to rule out false negatives .
Q. What strategies optimize solubility without compromising bioactivity?
- Prodrug synthesis : Introduce ester or glycoside moieties at the carboxylic acid group .
- Co-crystallization : Use co-solvents like PEG or cyclodextrins to enhance aqueous solubility .
- pH adjustment : Leverage the compound’s pKa (~3.5 for carboxylic acid) for buffer formulation .
Methodological Challenges
Q. How to address low yields in the amide coupling step?
Q. What are the limitations of UV-Vis spectroscopy in tracking reaction progress?
- Interference : Overlapping absorbance from byproducts (e.g., unreacted aldehydes) .
- Solution : Combine with TLC (Rf = 0.4–0.6 in ethyl acetate/hexane) and LC-MS for validation .
Data Interpretation
Q. How to correlate pKa values with protonation states in biological assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
